molecular formula C13H18 B14454582 [(3S)-2-methylhex-4-en-3-yl]benzene CAS No. 78019-45-1

[(3S)-2-methylhex-4-en-3-yl]benzene

Cat. No.: B14454582
CAS No.: 78019-45-1
M. Wt: 174.28 g/mol
InChI Key: LRXGHIYZVXFYRP-CYBMUJFWSA-N
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Description

Stereochemical Significance of Chiral Alkenylbenzenes in Organic Synthesis

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a fundamental concept in organic synthesis. nih.govyoutube.com For chiral molecules, which are non-superimposable on their mirror images, the specific three-dimensional structure is critical as it often dictates the molecule's physical, chemical, and biological properties. nih.govyoutube.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. acs.orgyoutube.com For instance, in the pharmaceutical industry, it is common for only one enantiomer of a drug to possess the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govyoutube.com

The presence of a chiral center adjacent to a double bond, as seen in chiral alkenylbenzenes, makes these compounds valuable building blocks in asymmetric synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral product, a process that is crucial for developing effective pharmaceuticals and other specialized materials. nih.govyoutube.com The development of catalytic asymmetric methods to create these chiral centers with high enantioselectivity is a major focus of modern organic chemistry research.

Contextualization of [(3S)-2-methylhex-4-en-3-yl]benzene within Branched Alkylbenzene Research

This compound is a specific chiral branched alkylbenzene. Its structure features a benzene (B151609) ring attached to a six-carbon chain (hexane derivative) at the third carbon. This carbon is a stereocenter with the (S) configuration. The chain also contains a methyl group at the second carbon and a double bond between the fourth and fifth carbons.

While extensive research on this exact molecule is not prominent in publicly available literature, its structural motifs are highly relevant to contemporary research in organic synthesis. The synthesis of alkylbenzenes can be achieved through methods like Friedel-Crafts alkylation, which involves reacting an aromatic compound with an olefin or alkyl halide in the presence of a catalyst. acs.org The creation of the specific stereocenter in this compound would necessitate a stereoselective synthetic route. Modern synthetic strategies, such as nickel-catalyzed enantioconvergent cross-coupling reactions, provide pathways to enantioenriched alkenes that bear allylic stereogenic centers, a structural feature present in this compound.

The properties of a related stereoisomer, [(E,3R)-2-methylhex-4-en-3-yl]benzene, are available in public databases and are summarized in the table below. These computed properties offer insight into the general physical and chemical characteristics of this class of molecules.

PropertyValueSource
Molecular FormulaC13H18PubChem
Molecular Weight174.28 g/molPubChem
IUPAC Name[(E,3R)-2-methylhex-4-en-3-yl]benzenePubChem
XLogP3-AA (Lipophilicity)4.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count3PubChem
Exact Mass174.140850574 DaPubChem

Overview of Key Research Areas for Complex Chiral Alkenylbenzenes

Research involving complex chiral alkenylbenzenes is dynamic and spans several key areas, primarily driven by the need for efficient and selective synthetic methods.

One major research focus is the development of catalytic asymmetric synthesis . This involves using small amounts of chiral catalysts to produce large quantities of a desired enantiomer. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in this field. It offers an alternative to traditional metal-based catalysts and has been successfully used in a variety of asymmetric reactions.

Another significant area is the functionalization of C-H bonds . Developing reactions that can selectively functionalize a specific C-H bond in a molecule like a branched alkylbenzene is a major goal, as it can streamline synthetic routes by avoiding the need for pre-functionalized starting materials.

Furthermore, the application of these chiral building blocks in the total synthesis of natural products and pharmaceutically active molecules is a continuous area of investigation. The unique three-dimensional structures of chiral alkenylbenzenes make them ideal starting points for constructing complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78019-45-1

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

[(3S)-2-methylhex-4-en-3-yl]benzene

InChI

InChI=1S/C13H18/c1-4-8-13(11(2)3)12-9-6-5-7-10-12/h4-11,13H,1-3H3/t13-/m1/s1

InChI Key

LRXGHIYZVXFYRP-CYBMUJFWSA-N

Isomeric SMILES

CC=C[C@@H](C1=CC=CC=C1)C(C)C

Canonical SMILES

CC=CC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

Stereochemical Characterization and Analysis of 3s 2 Methylhex 4 En 3 Yl Benzene

Elucidation of Absolute Configuration at the C3 Stereocenter

The absolute configuration at the C3 stereocenter of [(3S)-2-methylhex-4-en-3-yl]benzene is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of this configuration is a critical step in the characterization of the molecule and is typically achieved through a combination of stereoselective synthesis from a known chiral precursor and spectroscopic analysis.

In a laboratory setting, the synthesis of this compound would likely start from a chiral building block where the stereochemistry is already established. For instance, a starting material such as (S)-2-methyl-1-phenylpropan-1-one could be used. The stereocenter in such a precursor dictates the configuration of the final product through a controlled reaction sequence.

Verification of the absolute configuration can be further supported by comparing experimentally measured optical rotation values with those predicted by computational methods or by correlation with known compounds of similar structure.

Determination of E/Z Stereochemistry of the Δ4 Alkene Moiety

The key diagnostic tool in NMR for this determination is the coupling constant (J-value) between the vinyl protons at C4 and C5.

A large coupling constant, typically in the range of 12-18 Hz, is indicative of a trans or (E) configuration, where the protons are on opposite sides of the double bond.

A smaller coupling constant, usually between 6-12 Hz, suggests a cis or (Z) configuration, with the protons on the same side.

For this compound, the specific E/Z isomer would be identified by analyzing the ¹H NMR spectrum and measuring the coupling constant of the signals corresponding to the protons on the double bond.

Conformational Analysis of Chiral Branched Alkenes

The conformational landscape of acyclic alkenes is influenced by several factors, including allylic strain, which is the steric interaction between substituents on the sp² carbons of the alkene and the substituents on the adjacent sp³ carbon. In the case of this compound, the rotation around the C3-C4 bond is of particular interest.

Low-energy conformations typically arise when allylic substituents eclipse either the double bond or the vinylic groups. The relative energies of these conformations are a delicate balance between these eclipsing interactions and other steric repulsions. Computational modeling, alongside experimental techniques like variable-temperature NMR, can provide insights into the most stable conformations of the molecule.

Assessment of Enantiomeric and Diastereomeric Purity

For a chiral compound to be useful in applications where stereochemistry is critical, its purity must be rigorously assessed. This involves quantifying the amount of the desired enantiomer and diastereomer relative to any undesired stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times.

To assess the enantiomeric purity of a sample of this compound, it would be passed through a chiral HPLC column. The resulting chromatogram would ideally show a single major peak corresponding to the (S)-enantiomer. The presence of a second peak would indicate the presence of the (R)-enantiomer, and the relative peak areas would be used to calculate the enantiomeric excess (ee).

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Assessment

EnantiomerRetention Time (min)Peak Area (%)
(S)-enantiomer8.599.5
(R)-enantiomer10.20.5

Note: The retention times and peak areas are hypothetical and serve as an example of typical data.

When a molecule has more than one stereocenter, diastereomers can exist. While this compound itself has only one stereocenter, if it were part of a mixture containing another diastereomer (for example, with a different configuration at the alkene), NMR spectroscopy would be the primary tool for determining the diastereomeric ratio. ucl.ac.ukresearchgate.net

In a mixture of diastereomers, the corresponding nuclei are in different chemical environments and will therefore have different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined. High-sensitivity techniques like band-selective pure shift NMR can be particularly useful for resolving signals in crowded spectral regions. ucl.ac.ukresearchgate.net

Mechanistic Studies of Reactions Pertaining to 3s 2 Methylhex 4 En 3 Yl Benzene Analogs

Investigation of Stereoselective Reaction Pathways

The generation of new stereocenters with high fidelity is a primary goal in organic synthesis. For chiral alkenes, this involves controlling the facial selectivity of attack on the double bond or in allylic substitution reactions.

The stereochemical outcome of a catalytically controlled asymmetric reaction is determined at the transition state. colab.ws Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structures and relative energies of these transient species. scholaris.ca Analysis of the transition state assembly reveals that stereoselectivity often arises from subtle non-covalent interactions, such as hydrogen bonds and CH-π interactions, between the substrate, catalyst, and reagents. colab.ws

In the context of asymmetric allylation reactions, the Zimmerman-Traxler model is a classic paradigm for rationalizing the observed stereochemistry. nih.gov This model posits a chair-like six-membered ring transition state. For analogs of [(3S)-2-methylhex-4-en-3-yl]benzene, where a bulky phenyl group is present, its placement in a pseudo-equatorial position is generally favored to minimize steric strain. However, studies on 3,3-disubstituted allylzinc species have shown that the substituent on the aldehyde can occupy a pseudoaxial position to avoid other unfavorable gauche interactions. nih.gov

Computational studies provide quantitative insights into these interactions. By calculating the energy difference (ΔΔG‡) between the transition states leading to the major and minor stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted.

Table 1: Representative DFT-Calculated Energy Differences for Competing Transition States in an Asymmetric Allylation

Transition StateRelative Free Energy (kcal/mol)Predicted Product Ratio
TS-Major (R) 0.095
TS-Minor (S) +1.85

This table illustrates a typical energy difference found in DFT analyses of asymmetric reactions, leading to high enantioselectivity. The values are representative and not from a specific study on the target compound.

The choice of chiral catalyst and the architecture of its coordinating ligand are critical for achieving high stereoselectivity. mdpi.com In palladium-catalyzed asymmetric allylic alkylation (AAA), a widely used method for C-C bond formation, the ligand creates a chiral environment around the metal center, which differentiates the two faces of the π-allyl-palladium intermediate. mdpi.com

A variety of chiral ligands have been developed, with phosphoramidites, and palladacycles like the COP (Cobalt Oxazoline Palladacycle) family showing remarkable success. caltech.edunih.gov For instance, iridium-catalyzed allylic alkylation of cinnamyl carbonates with unsaturated malonates using phosphoramidite (B1245037) ligands can produce γ-alkylation products with excellent yields and enantioselectivities. caltech.eduacs.org The N-aryl group on the phosphoramidite ligand is often crucial for high induction. acs.org

The reaction's outcome is highly sensitive to the ligand structure, solvent, and nature of the nucleophile. The development of single-component, air-stable Pd(0) precatalysts has also been a significant advance, making these reactions more practical and reproducible.

Table 2: Effect of Ligand on Iridium-Catalyzed Asymmetric Allylic Alkylation

EntryLigandSolventYield (%)ee (%)
1L1 (Phosphoramidite)Toluene9196
2L2 (Phosphoramidite)THF8592
3L3 (BINAP)Toluene7885

Data derived from studies on iridium-catalyzed enantioselective γ-alkylation of α,β-unsaturated malonates with cinnamyl carbonates, which are structurally analogous to the target system. caltech.eduacs.org

The addition of electrophiles across the double bond of a chiral alkene can lead to the formation of diastereomeric products. The inherent chirality of the starting material influences the facial selectivity of the incoming electrophile.

Halohydrin formation, the addition of a halogen and a hydroxyl group across an alkene, is a classic example of a stereospecific reaction. The mechanism typically proceeds through a cyclic halonium ion intermediate. Nucleophilic attack by water occurs from the face opposite to the halonium ion (anti-addition), leading to a trans-relationship between the halogen and the hydroxyl group.

In the case of chiral allylic alcohols, the existing stereocenter can direct the approach of the halogenating agent. Diastereoselective dichlorination of chiral secondary Z-allylic alcohols, for instance, has been developed as a method for synthesizing complex natural products like the chlorosulfolipids. nih.gov The diastereoselectivity is influenced by the protecting group on the alcohol and the reaction conditions, with electron-deficient aromatic groups often leading to high levels of induction. nih.gov

Table 3: Diastereoselective Dichlorination of a Chiral Secondary Z-Allylic Alcohol Derivative

Substrate Protecting Group (R)ReagentDiastereomeric Ratio (syn:anti)
TBSCl₂2:1
BenzoylCl₂10:1
p-NitrobenzoylCl₂>20:1

Data adapted from studies on the diastereoselective dichlorination of chiral secondary Z-allylic alcohols, a reaction analogous to halohydrin formation. nih.gov TBS = tert-butyldimethylsilyl.

Photochemical and Radical Reaction Mechanisms in Chiral Alkene Transformations

Photochemical and radical reactions offer unique pathways for the transformation of chiral alkenes, often proceeding under mild conditions and with reactivity patterns complementary to polar reactions.

The generation of a radical adjacent to the double bond in an analog of this compound would lead to a resonance-stabilized benzylic/allylic radical. The subsequent reactions of this intermediate can be controlled to form new stereocenters.

Recent advances in photoredox catalysis have enabled a variety of stereocontrolled radical cyclizations. nih.gov For example, the cyclization of alkene-substituted β-ketoesters can be initiated by a photoredox-generated radical, leading to polyfunctionalized cyclopentanones with high diastereoselectivity. nih.gov The mechanism involves the formation of a radical intermediate which then undergoes an intramolecular cyclization onto the alkene. The stereochemistry of the newly formed centers is dictated by the transition state of the cyclization step. nih.gov

Dual catalytic systems, combining a photoredox catalyst with a chiral Lewis acid or Brønsted acid, have been developed to achieve enantioselective radical additions. For instance, the asymmetric radical aminotrifluoromethylation of alkenes has been accomplished using a copper(I) catalyst in conjunction with a chiral phosphoric acid. acs.org The chiral acid is proposed to control the facial selectivity of the radical addition through hydrogen bonding and ion-pairing interactions in the transition state. acs.org While chiral auxiliaries have seen limited success in achieving high enantioselectivity in some radical cyclizations, the use of chiral catalysts is a rapidly advancing field. wikipedia.org

Table 4: Diastereoselective Photoredox-Catalyzed Radical Cyclization

SubstrateCatalyst SystemProduct Diastereomeric Ratio
Alkene-substituted β-ketoester 14CzTPN / Thiophenol>20:1
Alkene-substituted β-ketoester 2Ir(ppy)₃15:1

This table presents representative data for diastereoselective radical cyclizations of complex alkenes initiated by photoredox catalysis, illustrating the high levels of stereocontrol achievable. nih.gov

Advanced Spectroscopic Characterization Techniques Applied to 3s 2 Methylhex 4 En 3 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution. For [(3S)-2-methylhex-4-en-3-yl]benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for confirming the compound's constitution and stereochemistry.

1H NMR and 13C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their immediate electronic environment. The spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the vinylic protons of the double bond, the methine protons, and the methyl protons of the isopropyl group and the methyl group on the double bond. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of non-equivalent carbon atoms. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aliphatic, vinylic, aromatic). For this compound, distinct signals would be expected for the carbons of the benzene ring, the alkene carbons, the chiral methine carbon, and the methyl carbons.

Predicted ¹H and ¹³C NMR Data

While experimental data is definitive, predicted NMR data serves as a valuable guide for spectral assignment. Based on computational models, the following tables outline the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃)

Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.10 - 7.35 Multiplet -
Vinylic-H (C4) 5.45 - 5.60 Doublet of Quartets ~15, ~6.5
Vinylic-H (C5) 5.30 - 5.45 Doublet of Quartets ~15, ~1.5
Methine-H (C3) 3.20 - 3.35 Doublet ~10
Methine-H (C2) 1.95 - 2.10 Multiplet -
Methyl-H (C6) 1.65 - 1.75 Doublet ~6.5
Methyl-H (C2-Me) 0.90 - 1.00 Doublet ~6.8

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃)

Atom Predicted Chemical Shift (ppm)
Aromatic C (Quaternary) ~144
Aromatic C-H ~128.5
Aromatic C-H ~128.0
Aromatic C-H ~126.0
Vinylic C (C4) ~131.0
Vinylic C (C5) ~127.5
Methine C (C3) ~55.0
Methine C (C2) ~35.0
Methyl C (C6) ~18.0
Methyl C (C2-Me) ~21.0

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms and for assigning the stereochemistry of chiral centers.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be observed between the methine proton at C3 and the protons at C2 and C4, confirming the backbone connectivity. It would also show correlations between the vinylic protons at C4 and C5, and the coupling of the C4 proton to the methyl group at C6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. whitman.eduwebqc.org This is an essential experiment for unambiguously assigning the carbon signals based on the already assigned proton signals. pressbooks.pubsdsu.edu For example, the proton signal identified as the chiral methine (C3-H) will show a correlation to its corresponding carbon signal in the HSQC spectrum, confirming the ¹³C assignment.

The combination of COSY and HSQC allows for the complete assignment of the molecular skeleton. The stereochemistry at the C3 center influences the spatial environment of the neighboring protons, which can be further investigated using Nuclear Overhauser Effect (NOE) based experiments (like NOESY or ROESY) to determine through-space proximities.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, with the molecular formula C₁₃H₁₈, the theoretical exact mass can be calculated.

Table 3: HRMS Data

Molecular Formula Theoretical Exact Mass (Monoisotopic)

An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within a few parts per million) would confirm the elemental composition of the molecule. msu.educore.ac.uk

Fragmentation Analysis (e.g., EI-GC-MS) for Structural Confirmation

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For alkylbenzenes like this compound, characteristic fragmentation pathways are expected. core.ac.uk

A common fragmentation for alkylbenzenes is the cleavage of the benzylic bond (the C-C bond adjacent to the benzene ring). whitman.edu This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. core.ac.uknih.govyoutube.com Another likely fragmentation is the loss of an isopropyl group, leading to a fragment ion. The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 4: Expected Key Fragments in EI-MS

m/z Possible Fragment Ion Significance
174 [C₁₃H₁₈]⁺ Molecular Ion
159 [C₁₂H₁₅]⁺ Loss of a methyl group (CH₃)
131 [C₁₀H₁₁]⁺ Loss of an isopropyl group (C₃H₇)

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the benzene ring and the carbon-carbon double bond.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3080 - 3030 C-H stretch Aromatic & Vinylic
~2960 - 2850 C-H stretch Aliphatic
~1650 C=C stretch Alkene
~1600, ~1475 C=C stretch Aromatic Ring
~970 C-H bend Trans Alkene

The presence of these specific bands provides strong evidence for the key functional groups within the molecule, corroborating the structural information obtained from NMR and MS.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the asymmetric synthesis of [(3S)-2-methylhex-4-en-3-yl]benzene, and how is stereochemical fidelity maintained?

  • Methodological Answer : Asymmetric catalysis using chiral transition metal complexes (e.g., Rh or Ru with phosphine ligands) is a primary method. Enantiomeric excess (ee) is monitored via chiral HPLC or polarimetry. For example, intermediates with allylic stereocenters can be synthesized via Sharpless epoxidation or Evans auxiliaries, followed by coupling with benzene derivatives. Post-synthesis purification via recrystallization or chromatographic separation ensures stereochemical integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the hex-4-enyl chain and methyl groups.
  • IR Spectroscopy : Confirm functional groups (e.g., C=C stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight.
    Discrepancies between experimental and predicted NMR shifts may arise from solvent effects or conformational flexibility. Computational tools like density functional theory (DFT) simulations can reconcile these differences .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The hex-4-enyl group’s double bond makes the compound prone to oxidation. Stability studies involve:

  • Accelerated Aging : Store samples under varying temperatures (4°C, 25°C) and atmospheres (N2 vs. air).
  • Monitoring : Use GC-MS or TLC to detect degradation products like epoxides or ketones. Antioxidants (e.g., BHT) or inert storage conditions are recommended for long-term preservation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry and calculate Fukui indices to identify electron-rich regions prone to EAS.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites (e.g., para vs. meta positions on the benzene ring).
    Experimental validation via nitration or halogenation reactions, followed by HPLC analysis, confirms computational predictions .

Q. What mechanistic insights explain contradictory catalytic outcomes in the hydrogenation of this compound?

  • Methodological Answer : Competing pathways (e.g., over-reduction of the double bond vs. stereoinversion) may arise from catalyst choice (Pd/C vs. Adams catalyst) or solvent polarity. Kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (D2 for H2) clarify mechanisms. For example, polar solvents stabilize charged intermediates, reducing stereochemical scrambling .

Q. How do steric and electronic effects influence the compound’s binding affinity in host-guest systems or enzyme active sites?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with cyclodextrins or enzymes (PDB ID: 3HKC referenced in ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
    The methyl group at C2 and the chiral center at C3 create steric hindrance, while the benzene ring’s π-electrons facilitate stacking interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts for this compound?

  • Methodological Answer :

  • Step 1 : Verify solvent and temperature conditions match computational settings (e.g., DFT simulations in chloroform vs. DMSO).
  • Step 2 : Re-examine synthetic steps for impurities (e.g., diastereomers) using preparative HPLC.
  • Step 3 : Apply relativistic corrections in DFT models if heavy atoms (e.g., Br, I) are present in derivatives .

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